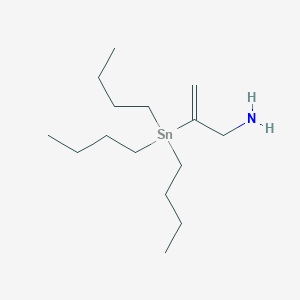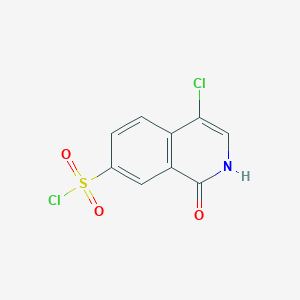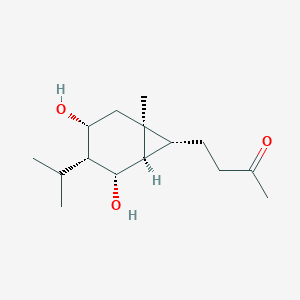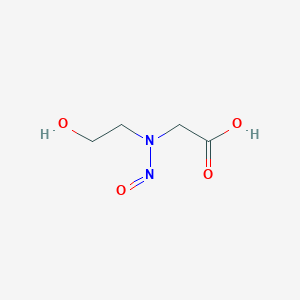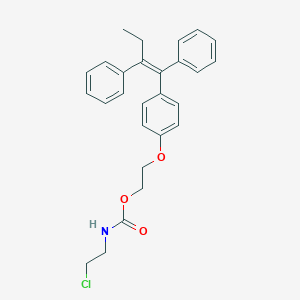
N-Chloroethyl-dbpe-carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Chloroethyl-dbpe-carbamate (CECB) is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a powerful tool for studying biochemical and physiological processes. CECB is a carbamate derivative of 2,2'-dipyridylamine (dbpa) and is synthesized by reacting dbpa with chloroethyl isocyanate.
Mechanism Of Action
The mechanism of action of N-Chloroethyl-dbpe-carbamate is not well understood, but it is believed to involve the formation of complexes with metal ions in biological systems. These complexes may interfere with various biochemical and physiological processes, leading to the observed effects of N-Chloroethyl-dbpe-carbamate.
Biochemical And Physiological Effects
N-Chloroethyl-dbpe-carbamate has been shown to have a range of biochemical and physiological effects, including inhibition of DNA synthesis, induction of apoptosis, and inhibition of tumor growth. These effects are believed to be due to the formation of complexes with metal ions in biological systems, which can interfere with various cellular processes.
Advantages And Limitations For Lab Experiments
One of the main advantages of N-Chloroethyl-dbpe-carbamate is its versatility in various scientific research applications. It is also relatively easy to synthesize and has a high yield. However, one of the limitations of N-Chloroethyl-dbpe-carbamate is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-Chloroethyl-dbpe-carbamate. One area of interest is the development of new synthetic methods for N-Chloroethyl-dbpe-carbamate that can improve its yield and purity. Another area of interest is the study of the mechanism of action of N-Chloroethyl-dbpe-carbamate, which can provide insights into its potential as a therapeutic agent. Additionally, the use of N-Chloroethyl-dbpe-carbamate as a tool for studying metal ion transport and metabolism in biological systems is an area of interest for future research.
Conclusion:
In conclusion, N-Chloroethyl-dbpe-carbamate is a versatile chemical compound that has gained significant attention in the field of scientific research due to its potential as a powerful tool for studying biochemical and physiological processes. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research into N-Chloroethyl-dbpe-carbamate can provide valuable insights into its potential as a therapeutic agent and its role in metal ion transport and metabolism in biological systems.
Synthesis Methods
The synthesis of N-Chloroethyl-dbpe-carbamate involves the reaction of dbpa with chloroethyl isocyanate in the presence of a suitable solvent and a catalyst. The reaction is typically carried out under reflux conditions for several hours until the desired product is obtained. The yield of N-Chloroethyl-dbpe-carbamate can be improved by optimizing the reaction conditions such as temperature, time, and concentration of reactants.
Scientific Research Applications
N-Chloroethyl-dbpe-carbamate has been used in various scientific research applications, including bioinorganic chemistry, analytical chemistry, and medicinal chemistry. In bioinorganic chemistry, N-Chloroethyl-dbpe-carbamate has been used as a ligand to form complexes with metal ions, which can be used as catalysts for various reactions. In analytical chemistry, N-Chloroethyl-dbpe-carbamate has been used as a reagent for the detection of metal ions in complex mixtures. In medicinal chemistry, N-Chloroethyl-dbpe-carbamate has been studied for its potential as an anticancer agent.
properties
CAS RN |
104691-76-1 |
|---|---|
Product Name |
N-Chloroethyl-dbpe-carbamate |
Molecular Formula |
C27H28ClNO3 |
Molecular Weight |
450 g/mol |
IUPAC Name |
2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl N-(2-chloroethyl)carbamate |
InChI |
InChI=1S/C27H28ClNO3/c1-2-25(21-9-5-3-6-10-21)26(22-11-7-4-8-12-22)23-13-15-24(16-14-23)31-19-20-32-27(30)29-18-17-28/h3-16H,2,17-20H2,1H3,(H,29,30)/b26-25- |
InChI Key |
WBVGVPAUUQPWMR-QPLCGJKRSA-N |
Isomeric SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCOC(=O)NCCCl)/C3=CC=CC=C3 |
SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCOC(=O)NCCCl)C3=CC=CC=C3 |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCOC(=O)NCCCl)C3=CC=CC=C3 |
synonyms |
N-(2-chloroethyl)-2-(4-(1,2-diphenylbutenyl)phenoxy)ethyl carbamate N-chloroethyl-DBPE-carbamate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



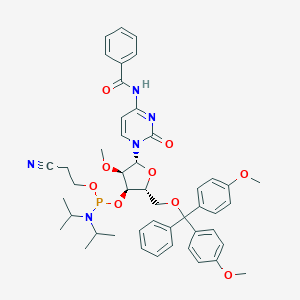
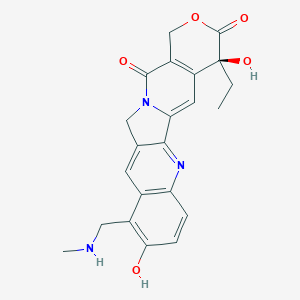

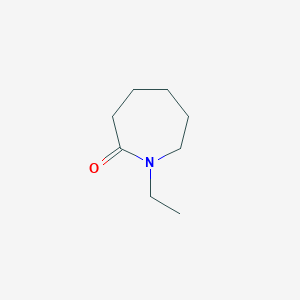

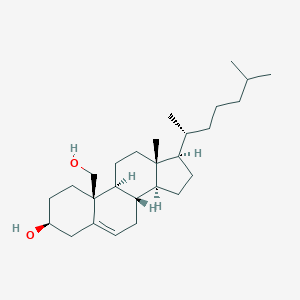
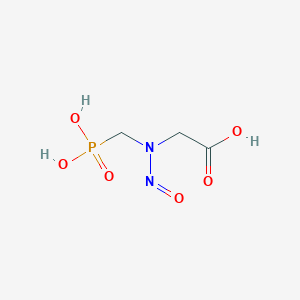
![Acetamide, N-[4-[(2-pyridinylamino)sulfonyl]phenyl]-](/img/structure/B27327.png)

